(S)-Cyclohexyl-hydroxy-phenyl-acetic acid

Description

The exact mass of the compound (s)-2-Cyclohexyl-2-phenylglycolic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

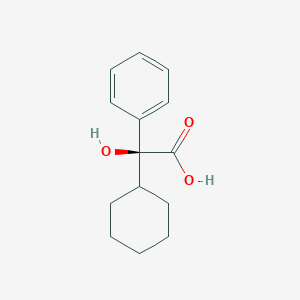

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRNSQPXEDGWMR-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@](C2=CC=CC=C2)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20585-34-6 | |

| Record name | Cyclohexylphenylglycolic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020585346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20585-34-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLPHENYLGLYCOLIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/950K161U77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid

An In-depth Technical Guide on the Physicochemical Properties of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid

Introduction

This compound, also known by synonyms such as (S)-Cyclohexylmandelic acid and (S)-cyclohexylphenylglycolic acid, is a chiral carboxylic acid.[1] It belongs to the class of alpha-hydroxy acids, which are characterized by a hydroxyl group attached to the alpha-carbon of the carboxyl group.[2][3] This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably (S)-Oxybutynin, the more active enantiomer used for treating overactive bladder.[1] The specific stereochemistry of this compound is essential for the biological activity of the final active pharmaceutical ingredients.[1] Understanding its physicochemical properties is therefore critical for its application in drug development and synthesis.

Physicochemical Properties

The fundamental are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid | [4] |

| CAS Number | 20585-34-6 | [1] |

| Molecular Formula | C₁₄H₁₈O₃ | |

| Molecular Weight | 234.29 g/mol | [1][4] |

| Melting Point | 161-163 °C (for racemic mixture) | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5] |

| Computed XLogP3-AA | 3.0 (for racemic mixture) | [4] |

| Topological Polar Surface Area | 57.5 Ų (for racemic mixture) | [4] |

Experimental Protocols

The determination of the involves various standard laboratory procedures. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[6] A sharp melting range typically signifies a pure substance, while impurities tend to lower and broaden the melting range.[7][8]

Protocol: Capillary Method [6][9]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.[7][8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate.[9] An initial rapid heating can be done to determine an approximate melting point.[6] Subsequently, a new sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[8]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[8]

Solubility Determination

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[10][11]

Protocol: Shake-Flask Method [12][13]

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, chloroform, methanol) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[13] The presence of undissolved solid should be confirmed visually.[13]

-

Separation: The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/L or g/100 g).

pKa Determination

The pKa value is a measure of the acidity of a compound. Several methods can be employed for its determination, including potentiometric titration and UV-Vis spectrophotometry.[12][14]

Protocol: Potentiometric Titration [14]

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter and electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[12]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is defined as the logarithm of the ratio of its concentrations in the octanol and aqueous phases at equilibrium.[15]

Protocol: Shake-Flask Method [12][15]

-

Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) are pre-saturated with each other by mixing and allowing them to separate.[16]

-

Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand undisturbed until the two phases have completely separated.[12]

-

Concentration Measurement: The concentration of the compound in each phase is measured using an appropriate analytical method like HPLC-UV.[16]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.[15]

Logical Workflow Visualization

This compound is a key intermediate in pharmaceutical synthesis. The following diagram illustrates a simplified logical workflow for its synthesis, which often involves the reaction of a mandelic acid derivative with a cyclohexylating agent or a Grignard reaction followed by hydrolysis.[17]

References

- 1. This compound | 20585-34-6 | Benchchem [benchchem.com]

- 2. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (+-)-Cyclohexylphenylglycolic acid | C14H18O3 | CID 97700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CYCLOHEXYL-HYDROXY-PHENYL-ACETIC ACID | 50896-04-3 [amp.chemicalbook.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. southalabama.edu [southalabama.edu]

- 9. westlab.com [westlab.com]

- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 11. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. acdlabs.com [acdlabs.com]

- 16. agilent.com [agilent.com]

- 17. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of (S)-Cyclohexyl-hydroxy-phenyl-acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid, a key chiral intermediate in the synthesis of pharmaceuticals such as (S)-Oxybutynin. This document compiles expected spectroscopic data based on the analysis of its structural analogues and typical values for its constituent functional groups. It also outlines the experimental protocols for acquiring such data and presents a logical workflow for its synthetic applications.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum will exhibit characteristic signals for the phenyl, cyclohexyl, and methine protons, as well as the hydroxyl and carboxylic acid protons. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenyl (Ar-H) | 7.2 - 7.5 | Multiplet | The five aromatic protons will appear as a complex multiplet in the aromatic region. |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | The acidic proton is typically deshielded and may exhibit a broad signal due to hydrogen bonding. Its position can be concentration and solvent dependent. |

| Hydroxyl (-OH) | Variable | Singlet | The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It may exchange with D₂O. |

| Methine (α-H) | ~2.2 | Singlet or Doublet | The proton on the carbon bearing the hydroxyl, phenyl, and cyclohexyl groups. Its multiplicity will depend on coupling to the cyclohexyl proton. |

| Cyclohexyl (-C₆H₁₁) | 1.0 - 2.0 | Multiplet | The eleven protons of the cyclohexyl group will appear as a complex series of overlapping multiplets in the aliphatic region. |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-COOH) | 170 - 185 | The carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum. |

| Phenyl (Ar-C) | 125 - 145 | Multiple signals are expected for the aromatic carbons, with the ipso-carbon (attached to the chiral center) being distinct. |

| Alpha-Carbon (C-OH) | 70 - 80 | The carbon atom bonded to the hydroxyl, phenyl, and cyclohexyl groups. |

| Cyclohexyl (-C₆H₁₁) | 25 - 45 | Multiple signals are expected for the six carbons of the cyclohexyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (Wavenumber, cm⁻¹) | Intensity | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong | Very Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Sharp |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | Sharp |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | Sharp |

| C-O Stretch | 1210 - 1320 | Medium | Sharp |

| O-H Bend | 1395 - 1440 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₄H₁₈O₃), the expected molecular weight is 234.29 g/mol .[1]

| Ion | Expected m/z | Notes |

| [M]⁺ | 234 | Molecular ion peak. |

| [M-H₂O]⁺ | 216 | Loss of a water molecule. |

| [M-COOH]⁺ | 189 | Loss of the carboxylic acid group. |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation fragment. |

| [C₆H₁₁]⁺ | 83 | Cyclohexyl cation fragment. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: A wider spectral width (e.g., 220 ppm) is used. Proton decoupling is typically employed to simplify the spectrum. A longer relaxation delay and a larger number of scans are generally required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation (Solid): The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Mandatory Visualizations

Synthesis of (S)-Oxybutynin

This compound is a crucial intermediate in the enantioselective synthesis of (S)-Oxybutynin, a medication used to treat overactive bladder.[1] The general synthetic workflow involves the esterification of the carboxylic acid with 4-(diethylamino)-2-butyn-1-ol.

References

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid

This technical guide provides a comprehensive overview of the analytical techniques used to characterize (S)-Cyclohexyl-hydroxy-phenyl-acetic acid, a key chiral intermediate in pharmaceutical synthesis. The focus is on Infrared (IR) Spectroscopy and Mass Spectrometry (MS), offering detailed experimental protocols, data interpretation, and visualization of analytical workflows and fragmentation pathways. This document is intended for researchers, scientists, and professionals involved in drug development and quality control.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound (Molecular Formula: C₁₄H₁₈O₃, Molecular Weight: 234.29 g/mol )[1][2]. IR spectroscopy is employed to identify key functional groups, while mass spectrometry provides information about the molecular weight and structural fragments of the molecule.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its hydroxyl, carboxylic acid, cyclohexyl, and phenyl functional groups. The spectrum is identical for both (S) and (R) enantiomers.

Table 1: Predicted Infrared Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

| 3300–2500 | Carboxylic Acid O-H | Stretch | Very broad and strong, often obscuring C-H stretches.[3][4] |

| 3550–3200 | Alcohol O-H | Stretch | Broad and strong, may overlap with the carboxylic acid O-H band. |

| 3100–3000 | Aromatic C-H | Stretch | Sharp, medium to weak peaks. |

| 2960–2850 | Aliphatic C-H (Cyclohexyl) | Stretch | Strong, sharp peaks. |

| 1760–1690 | Carboxylic Acid C=O | Stretch | Very strong and sharp.[3][4] |

| 1600, 1450 | Aromatic C=C | Stretch | Two to three sharp, medium to weak peaks. |

| 1440–1395 | O-H (Carboxylic Acid) | Bend | Medium intensity.[3] |

| 1320–1210 | C-O (Carboxylic Acid) | Stretch | Strong intensity.[3] |

| 1260-1000 | C-O (Alcohol) | Stretch | Strong intensity. |

Electron Ionization (EI) mass spectrometry of this compound will produce a molecular ion peak and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Ratio | Proposed Fragment Ion | Formula | Notes |

| 234 | [M]⁺ | [C₁₄H₁₈O₃]⁺ | Molecular Ion Peak. |

| 217 | [M - OH]⁺ | [C₁₄H₁₇O₂]⁺ | Loss of the hydroxyl radical from the carboxylic acid group.[5] |

| 189 | [M - COOH]⁺ | [C₁₃H₁₇O]⁺ | Loss of the carboxyl group. |

| 107 | [C₆H₅CH(OH)]⁺ | [C₇H₇O]⁺ | Alpha-cleavage, forming a stable benzylic cation.[6] |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, formed from rearrangement of the benzylic fragment.[6] |

| 83 | [C₆H₁₁]⁺ | [C₆H₁₁]⁺ | Cyclohexyl cation. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation.[6] |

Experimental Protocols

Detailed methodologies for acquiring IR and mass spectra are crucial for reproducible and accurate results.

The Potassium Bromide (KBr) disc technique is a common method for obtaining the IR spectrum of a solid sample.[7]

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

-

Spectral Acquisition: Place the KBr disc in the sample holder of the FTIR spectrometer.

-

Background Collection: Record a background spectrum of the empty sample compartment.

-

Sample Analysis: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, providing both separation and structural information.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane. Derivatization (e.g., methylation of the carboxylic acid) may be employed to improve volatility and peak shape.

-

GC-MS System: Use a standard GC-MS system equipped with an electron ionization (EI) source.[6]

-

GC Conditions:

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 350.[6]

-

-

Data Analysis: Identify the peak corresponding to the analyte and analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Visualizations

Diagrams illustrating workflows and molecular processes provide a clear understanding of the analytical approach.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Key fragmentation pathways in Mass Spectrometry.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. (+-)-Cyclohexylphenylglycolic acid | C14H18O3 | CID 97700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 6. benchchem.com [benchchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Cornerstone of Molecular Asymmetry: An In-depth Technical Guide to the Stereochemistry and Chirality of Alpha-Hydroxy Acids

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Stereochemical Nuances of Alpha-Hydroxy Acids

This technical guide provides a deep dive into the stereochemistry and chirality of alpha-hydroxy acids (AHAs), a class of compounds with profound implications in the pharmaceutical, cosmetic, and fine chemical industries. Understanding the three-dimensional arrangement of atoms in these molecules is paramount, as different stereoisomers often exhibit markedly different biological activities and physical properties. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data for key AHAs, and visual representations of critical stereochemical concepts and pathways.

Introduction to Chirality in Alpha-Hydroxy Acids

Alpha-hydroxy acids are organic carboxylic acids distinguished by a hydroxyl group attached to the alpha-carbon, the carbon atom adjacent to the carboxyl group.[1] With the exception of the simplest AHA, glycolic acid, the alpha-carbon of most AHAs is a stereocenter, meaning it is bonded to four different substituent groups (a carboxyl group, a hydroxyl group, a hydrogen atom, and a variable side chain). This structural feature gives rise to chirality, the property of a molecule being non-superimposable on its mirror image.

These non-superimposable mirror images are known as enantiomers. Enantiomers of a given AHA have identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they rotate plane-polarized light in equal but opposite directions and, critically, interact differently with other chiral molecules, such as biological receptors and enzymes. This differential interaction is the basis for the varying physiological effects of different AHA stereoisomers.

The absolute configuration of a stereocenter is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog (CIP) priority rules. This nomenclature provides an unambiguous way to describe the three-dimensional arrangement of the molecule.

Quantitative Physicochemical Data of Common Alpha-Hydroxy Acid Enantiomers

The distinct stereochemistry of AHA enantiomers can be characterized by their specific optical rotation, a measure of their ability to rotate plane-polarized light. While many physical properties are identical between enantiomers, the melting point of a racemic mixture (a 1:1 mixture of enantiomers) often differs from that of the pure enantiomers. The acidity of these compounds, represented by their pKa values, is a crucial parameter for their behavior in physiological and formulation contexts.

| Alpha-Hydroxy Acid | Enantiomer | Specific Optical Rotation ([α]D) | Melting Point (°C) | pKa1 (Carboxyl) | pKa2 (Hydroxyl) |

| Lactic Acid | L-(+)-Lactic Acid | +3.82° | 53 | 3.86 | ~15.1 |

| D-(-)-Lactic Acid | -3.82° | 53 | 3.86 | ~15.1 | |

| Mandelic Acid | R-(-)-Mandelic Acid | -152° to -158° (c=2, H2O)[2] | 130-135[2] | 3.41 | - |

| S-(+)-Mandelic Acid | +152° to +158° | 130-135 | 3.41 | - | |

| Tartaric Acid | L-(+)-Tartaric Acid | +12.0°[3] | 169-172[4][5] | 2.89[4] | 4.40[4] |

| D-(-)-Tartaric Acid | -12.0° | 169-172 | 2.89 | 4.40 | |

| Malic Acid | L-(-)-Malic Acid | -2.3° (aqueous solution)[6] | 100[6] | 3.40[7] | 5.20[7] |

| D-(+)-Malic Acid | +2.3° | 100 | 3.40 | 5.20 |

Experimental Protocols for Stereochemical Analysis and Separation

The ability to separate and analyze the enantiomers of alpha-hydroxy acids is critical for research, quality control, and the development of stereochemically pure products. The following sections detail common experimental methodologies.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

3.1.1 Protocol for the Chiral Separation of Lactic Acid Enantiomers

This protocol is adapted from a method utilizing a macrocyclic glycopeptide-based chiral stationary phase.[8]

-

Column: Astec CHIROBIOTIC® R chiral column.

-

Mobile Phase: A mixture of acetonitrile and 33.3 mmol/L ammonium acetate (85:15, v/v).[8]

-

Flow Rate: 0.7 mL/min.[8]

-

Temperature: 4 °C.[8]

-

Detection: Tandem Mass Spectrometry (MS/MS) or UV at 210 nm.[9]

-

Procedure:

-

Prepare the mobile phase and degas thoroughly.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution containing the lactic acid enantiomers.

-

Monitor the elution of the enantiomers. The different interactions with the chiral stationary phase will result in their separation.

-

3.1.2 Protocol for the Chiral Separation of Mandelic Acid Enantiomers

This protocol utilizes a cellulose-based chiral stationary phase.[10]

-

Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm).[10]

-

Mobile Phase: n-hexane/isopropanol (80:20, v/v) with 0.1% trifluoroacetic acid (TFA).[11]

-

Flow Rate: 0.5 mL/min.[11]

-

Temperature: 25 °C.[11]

-

Detection: UV at 215 nm.[11]

-

Procedure:

-

Prepare the mobile phase, filter, and degas.

-

Equilibrate the CHIRALPAK® IC column with the mobile phase.

-

Inject a 10 µL sample of the mandelic acid solution.

-

The enantiomers will be resolved, with baseline separation expected.[10]

-

3.1.3 Protocol for the Chiral Separation of Malic Acid Enantiomers via Derivatization

This method involves pre-column derivatization to form diastereomers, which can then be separated on a standard reversed-phase column.[3]

-

Derivatizing Agent: (R)-1-(1-naphthyl)ethylamine ((R)-NEA).[3]

-

Column: Kromasil C18.[3]

-

Mobile Phase: Acetonitrile and 0.01 mol·L-1 potassium dihydrogen phosphate solution (containing 20 mmol·L-1 sodium heptanesulfonate, adjusted to pH 2.80 with phosphoric acid) in a 45:55 ratio.[3]

-

Flow Rate: 1.0 mL·min-1.[3]

-

Temperature: 30 °C.[3]

-

Detection: UV at 225 nm.[3]

-

Derivatization Procedure:

-

Dissolve the malic acid sample in acetonitrile.

-

Add a solution of (R)-NEA, 1-hydroxybenzotriazole (HOBT), and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl) in acetonitrile.

-

Heat the reaction mixture to facilitate the formation of diastereomeric amides.

-

-

Chromatographic Procedure:

-

Equilibrate the C18 column with the mobile phase.

-

Inject the derivatized sample.

-

The diastereomeric derivatives of D- and L-malic acid will be separated.

-

Resolution of Racemic Mixtures by Diastereomeric Salt Formation

Classical resolution involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization.

3.2.1 Protocol for the Resolution of Racemic Mandelic Acid

This protocol outlines the resolution of racemic mandelic acid using a chiral amine as the resolving agent.

-

Resolving Agent: (R)-(+)-α-methylbenzylamine.

-

Solvent: Methanol.

-

Procedure:

-

Diastereomeric Salt Formation: Dissolve racemic mandelic acid in methanol with gentle heating. In a separate flask, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in methanol. Slowly add the amine solution to the mandelic acid solution with stirring.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.

-

Isolation of the Less Soluble Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The mother liquor will contain the more soluble diastereomer.

-

Liberation of the Enantiomerically Enriched Mandelic Acid: Suspend the collected crystals in water and acidify with 1 M HCl to a pH of 1-2. This will protonate the mandelate and the amine.

-

Extraction: Extract the liberated, enantiomerically enriched mandelic acid into a suitable organic solvent such as ethyl acetate. Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the solid enantiomer.

-

Recovery of the Other Enantiomer: The other enantiomer of mandelic acid can be recovered from the mother liquor from the crystallization step by a similar acidification and extraction procedure.

-

Visualization of Key Stereochemical Concepts and Pathways

Graphical representations are invaluable for understanding complex stereochemical relationships and reaction mechanisms. The following diagrams are generated using the DOT language for Graphviz.

Cahn-Ingold-Prelog (CIP) Priority Rules for Lactic Acid

Experimental Workflow for the Resolution of Racemic Mandelic Acid

Stereoselective Synthesis via Evans Aldol Reaction

Biochemical Pathway: Lactic Acid Fermentation

Conclusion

The stereochemistry and chirality of alpha-hydroxy acids are fundamental to their function and application. The ability to synthesize, separate, and analyze specific stereoisomers is a critical capability in modern drug development and chemical research. This guide has provided a foundational overview of these principles, supported by quantitative data and detailed experimental protocols. The visual representations of key concepts aim to facilitate a deeper understanding of the three-dimensional nature of these important molecules and the processes that govern their stereochemical outcomes. As research continues to unveil the nuanced roles of individual enantiomers in biological systems, the principles and techniques outlined herein will remain essential tools for the scientific community.

References

- 1. Lactic Acid Fermentation | ChemTalk [chemistrytalk.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scielo.br [scielo.br]

- 4. Malic Acid | C4H6O5 | CID 525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DL-Malic Acid CAS 6915-15-7 and L-Malic Acid 97-67-6 Raw Material, API Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. Malic acid | OIV [oiv.int]

- 7. m.youtube.com [m.youtube.com]

- 8. e.) What is the specific optical rotation of (S)-malic acid at a concentr.. [askfilo.com]

- 9. benchchem.com [benchchem.com]

- 10. homework.study.com [homework.study.com]

- 11. scielo.br [scielo.br]

The Biological Significance of Chiral Carboxylic Acids in Drug Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chirality plays a pivotal role in drug design and development, with a significant number of pharmaceuticals existing as enantiomers—mirror-image isomers that are non-superimposable. Carboxylic acid-containing drugs are no exception to this fundamental principle of stereochemistry. The differential interaction of chiral carboxylic acid enantiomers with the inherently chiral biological environment, including enzymes and receptors, leads to profound differences in their pharmacodynamic and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the biological significance of chiral carboxylic acids in drug design, with a focus on widely used non-steroidal anti-inflammatory drugs (NSAIDs) as illustrative examples. We delve into the stereoselective mechanisms of action, comparative efficacy, and toxicity of enantiomers, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction: The Principle of Chirality in Drug Action

Biological systems are exquisitely stereoselective. Enzymes, receptors, and other protein targets are composed of L-amino acids, creating chiral environments that preferentially interact with one enantiomer of a chiral drug over the other. This stereoselectivity can result in one enantiomer (the eutomer) eliciting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for adverse effects.[1][2] The carboxylic acid moiety is a common functional group in many drugs, often playing a crucial role in binding to the active site of target proteins.[3] When a stereocenter is present in a carboxylic acid-containing drug, the spatial orientation of the carboxyl group and other substituents dictates the strength and nature of these interactions.

Stereoselective Pharmacodynamics: The Case of NSAIDs

A prime example of the importance of chirality in carboxylic acid drugs is the class of non-steroidal anti-inflammatory drugs (NSAIDs), many of which are 2-arylpropionic acid derivatives (profens). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[4][5]

Differential Inhibition of Cyclooxygenase (COX) Isozymes

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation.[6][7] The anti-inflammatory and analgesic effects of NSAIDs are primarily due to the inhibition of COX-2, while the inhibition of COX-1 is associated with gastrointestinal side effects.[4]

The enantiomers of chiral NSAIDs exhibit significant differences in their ability to inhibit COX-1 and COX-2. Generally, the (S)-enantiomer is a much more potent inhibitor of both isoenzymes compared to the (R)-enantiomer.[8][9]

Table 1: Comparative Inhibitory Potency (IC50) of Ibuprofen and Ketoprofen Enantiomers on COX-1 and COX-2

| Drug | Enantiomer | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Ibuprofen | (S)-(+)-Ibuprofen | 2.1 | 1.6 | [8] |

| (R)-(-)-Ibuprofen | 34.9 | >250 | [8] | |

| Racemic Ibuprofen | 13 | 370 | [4] | |

| Ketoprofen | (S)-(+)-Ketoprofen | 0.1 nM - 0.8 µM* | 0.024 µM | [9][10] |

| (R)-(-)-Ketoprofen | >80 µM | >80 µM | [10] |

*Range of IC50 values across different cellular models.

Signaling Pathway of Cyclooxygenase Inhibition

The inhibition of COX enzymes by chiral carboxylic acids disrupts the arachidonic acid cascade, leading to a reduction in prostaglandin synthesis. The following diagram illustrates this key signaling pathway.

Stereoselective Pharmacokinetics

The enantiomers of chiral carboxylic acids can also exhibit significant differences in their absorption, distribution, metabolism, and excretion (ADME) profiles.

Chiral Inversion

A notable pharmacokinetic phenomenon for some 2-arylpropionic acids is unidirectional chiral inversion, where the inactive (R)-enantiomer is converted into the active (S)-enantiomer in vivo. This is particularly prominent for ibuprofen, where a significant portion of the administered (R)-ibuprofen is converted to (S)-ibuprofen, effectively making the (R)-enantiomer a prodrug.[4] In contrast, this inversion is negligible for ketoprofen in humans.[11]

Comparative Pharmacokinetic Parameters

The stereoselective metabolism and protein binding can lead to different plasma concentrations and elimination half-lives for each enantiomer.

Table 2: Pharmacokinetic Parameters of Ketoprofen Enantiomers in Healthy Subjects (Oral Administration)

| Parameter | (R)-Ketoprofen | (S)-Ketoprofen | Reference |

| AUC (µg·h/mL) | Higher | Lower | [12] |

| Clearance (mL/min) | Lower | Higher | [12] |

| Cmax (µg/mL) | Higher | Lower | [12] |

Table 3: Pharmacokinetic Parameters of Naproxen in Healthy Subjects (Oral Administration of S-Naproxen)

| Parameter | Value | Reference |

| Cmax (µg/mL) | 76.55 | |

| tmax (h) | 2.0 - 3.0 | |

| t1/2 (h) | 15.11 | |

| AUC (µg·h/mL) | 936.11 - 969.77 |

Stereoselective Toxicity

The differential interaction of enantiomers with biological systems can also lead to stereoselective toxicity. The (R)-enantiomer of naproxen is known to be hepatotoxic, which is why only the (S)-enantiomer is marketed for therapeutic use.[1] For ketoprofen, while the (S)-enantiomer is responsible for the anti-inflammatory effects, the (R)-enantiomer may contribute to gastrointestinal toxicity.[13]

Table 4: Acute Toxicity of Racemic Naproxen

| Species | Route | LD50 | Reference |

| Rat | Oral | 248 mg/kg | [14] |

| Mouse | Oral | 360 mg/kg | [14] |

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a chiral carboxylic acid's enantiomers against COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compounds (individual enantiomers of the chiral carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader (for colorimetric or fluorometric detection)

-

Method for quantifying prostaglandin E2 (PGE2) production (e.g., ELISA or LC-MS/MS)

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and the COX enzyme to each well.

-

Add the test compound dilutions to the respective wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

Quantify the amount of PGE2 produced in each well using a validated method like ELISA or LC-MS/MS.

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15][16][17]

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Objective: To separate and quantify the enantiomers of a chiral carboxylic acid in a sample.

Materials and Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis).

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H for naproxen, or Lux® Amylose-1 for ketoprofen).[1][18]

-

HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol, ethanol, methanol, water).

-

Acidic modifier (e.g., acetic acid or trifluoroacetic acid).

-

Sample containing the racemic or enantiomerically enriched carboxylic acid, dissolved in a suitable solvent.

-

Reference standards of the pure enantiomers.

General Procedure (Example for Naproxen on Chiralcel® OD-H):

-

Mobile Phase Preparation: Prepare a mobile phase of n-hexane, isopropanol, and glacial acetic acid in a specific ratio (e.g., 97:3:1, v/v/v).[1] Filter and degas the mobile phase.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 35°C) until a stable baseline is achieved.[1]

-

Sample Preparation: Dissolve the naproxen sample in the mobile phase to a known concentration.

-

Injection: Inject a fixed volume of the sample onto the column.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a specific wavelength (e.g., 254 nm).[1]

-

Data Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of the pure standards. Calculate the resolution (Rs) and the separation factor (α). Quantify the amount of each enantiomer by integrating the peak areas.

Conclusion and Future Perspectives

The stereochemical considerations of chiral carboxylic acids are paramount in modern drug design and development. As demonstrated with the profen class of NSAIDs, enantiomers can exhibit vastly different pharmacodynamic, pharmacokinetic, and toxicological properties. A thorough understanding and characterization of the individual enantiomers are not only a regulatory requirement but also a scientific necessity to develop safer and more effective medicines. The development of single-enantiomer drugs, or "chiral switches," from existing racemates continues to be a valuable strategy to improve therapeutic indices. Future research will likely focus on the development of more efficient and cost-effective methods for asymmetric synthesis and chiral separation, as well as a deeper understanding of the molecular mechanisms underlying the stereoselective actions of chiral drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. Single- and multiple-dose pharmacokinetic comparison of a sustained-release tablet and conventional tablets of naproxen in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of naproxen in acute experimental hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. cloud-clone.com [cloud-clone.com]

- 8. raybiotech.com [raybiotech.com]

- 9. Absorption and distribution of naproxen in rats orally treated with naproxen betainate sodium salt monohydrate. Comparison with naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leading-Edge Approaches for In Vitro Hepatotoxicity Evaluation | Semantic Scholar [semanticscholar.org]

- 11. Correlation between in vitro and in vivo concentration–effect relationships of naproxen in rats and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and anti-inflammatory effect of naproxen in rats with acute and subacute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Naproxen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. interchim.fr [interchim.fr]

- 17. researchgate.net [researchgate.net]

- 18. Chiral Separation of Naproxen by HPLC | Phenomenex [phenomenex.com]

An In-depth Technical Guide to (S)-Cyclohexyl-hydroxy-phenyl-acetic Acid: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Cyclohexyl-hydroxy-phenyl-acetic acid, a chiral carboxylic acid, is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the active enantiomer of Oxybutynin. This technical guide provides a comprehensive overview of its synonyms and alternative names, detailed physicochemical and spectroscopic data, and experimental protocols for its synthesis and analysis. Furthermore, it elucidates the compound's role in drug development, including its connection to muscarinic receptor signaling pathways, offering valuable insights for researchers and professionals in the field of medicinal chemistry and drug discovery.

Nomenclature and Identification

This compound is known by several alternative names and identifiers across various chemical databases and commercial suppliers. A clear understanding of this nomenclature is crucial for accurate literature searches and material sourcing.

Table 1: Synonyms and Alternative Names for this compound

| Type | Name/Identifier |

| IUPAC Name | (2S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid[1] |

| Common Names | (S)-Cyclohexyl mandelic acid[2][3], (+)-Cyclohexylphenylglycolic acid[1], alpha-Cyclohexyl-L-mandelic acid[1] |

| CAS Number | 20585-34-6[1][2][4] |

| PubChem CID | 777375[1] |

| EINECS Number | 675-871-9[1] |

| InChI Key | YTRNSQPXEDGWMR-CQSZACIVSA-N[1][4] |

Physicochemical and Spectroscopic Data

The physicochemical and spectroscopic properties of this compound are essential for its handling, characterization, and application in synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈O₃ | [1][5] |

| Molecular Weight | 234.29 g/mol | [4][6] |

| Melting Point | 143-145 °C | [7][8] |

| Boiling Point (Predicted) | 408.6 ± 25.0 °C | [8] |

| Density (Predicted) | 1.206 ± 0.06 g/cm³ | [8] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | |

| Storage Temperature | Room Temperature, Sealed in dry | [8] |

Spectroscopic Analysis:

Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of this compound.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Infrared (IR) Spectroscopy :

-

The IR spectrum exhibits characteristic absorption bands for the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups.[9]

-

-

Mass Spectrometry (MS) :

-

MS is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[9]

-

Experimental Protocols

Synthesis of this compound

This compound is a key chiral intermediate, and its stereoselective synthesis is critical. One common approach involves the use of a chiral auxiliary.

Scheme 1: A Synthetic Approach to this compound

References

- 1. pnas.org [pnas.org]

- 2. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]

- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (+-)-Cyclohexylphenylglycolic acid | C14H18O3 | CID 97700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 20585-34-6 [amp.chemicalbook.com]

- 9. This compound | 20585-34-6 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

role of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid as a chiral synthon

An In-depth Technical Guide on the Role of (S)-Cyclohexyl-hydroxy-phenyl-acetic Acid as a Chiral Synthon

Introduction

This compound, also known as (S)-α-Cyclohexylmandelic acid, is a crucial chiral building block in modern organic synthesis. A chiral synthon is an enantiomerically pure or enriched molecule that serves as a starting material to introduce a specific stereocenter into a target molecule. The use of such synthons is a cornerstone of asymmetric synthesis, a strategy designed to produce a specific enantiomer of a complex molecule, which is particularly vital in the pharmaceutical industry.[1] The pharmacological activity of a drug is often highly dependent on its three-dimensional structure, with one enantiomer typically providing the desired therapeutic effect while the other may be less active or even cause adverse effects.[2]

The α-hydroxy acid motif is a common feature in many biologically active molecules.[2] this compound provides a predefined stereocenter with cyclohexyl and phenyl groups, simplifying synthetic routes and eliminating the need for challenging and expensive enantiomeric separations at later stages.[1] Its primary and most notable application is serving as a key intermediate in the production of (S)-Oxybutynin, the more pharmacologically active enantiomer of the drug used to treat overactive bladder.[1][2]

Core Application: Synthesis of (S)-Oxybutynin

The principal role of this compound is as a chiral precursor in the synthesis of (S)-Oxybutynin.[1][2] The synthesis involves the esterification of the chiral acid with 4-(diethylamino)but-2-yn-1-ol.[2] This reaction directly incorporates the essential stereocenter into the final active pharmaceutical ingredient (API).

Synthesis of the Chiral Synthon

Enantiomerically pure this compound can be prepared via several routes, including asymmetric synthesis, which creates the desired enantiomer directly, or by resolution of a racemic mixture.

Asymmetric Synthesis from (S)-Mandelic Acid

One effective strategy involves the asymmetric alkylation of (S)-mandelic acid, a readily available and inexpensive chiral starting material.[3] This method leverages the existing stereocenter of mandelic acid to direct the stereochemistry of the final product. A key approach involves protecting the acid and hydroxyl groups in a dioxolone structure, which then undergoes stereoselective coupling.[4]

| Step | Reaction | Key Reagents | Solvent | Yield | Enantiomeric Excess (e.e.) |

| 1 | Acetalization | (S)-Mandelic acid, Trimethylacetaldehyde | Pentane | 96% | >99% (for final acid) |

| 2 | Deprotonation & Coupling | Lithium bis(trimethylsilyl)amide, Cyclohexanone | Tetrahydrofuran | 76% | >99% (for final acid) |

| 3 | Dehydration | Thionyl chloride (SOCl2), Pyridine | Dichloromethane | 81% | >99% (for final acid) |

| 4 | Hydrolysis & Hydrogenation | NaOH, then H2, Pd/C | Methanol, Ethanol | - | >99% (for final acid) |

Table 1: Summary of quantitative data for the asymmetric synthesis route starting from (S)-Mandelic acid. Data compiled from a representative synthesis.[4][5]

Chiral Resolution of Racemic α-Cyclohexylmandelic Acid

Resolution is a classical technique to separate enantiomers from a racemic mixture.[6] This is often achieved by reacting the racemic acid with an enantiomerically pure chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the acid is regenerated, yielding the pure enantiomer.

Experimental Protocols

The following protocols are representative methodologies derived from the scientific literature. Researchers should consult the original publications for detailed safety and handling information.

Protocol 1: Asymmetric Synthesis of this compound[4][5]

Step 1: Dioxolone Formation

-

Suspend (S)-mandelic acid (1.0 eq) in pentane.

-

Add trimethylacetaldehyde (1.1 eq) and stir at room temperature.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Stir for 4-6 hours until the reaction is complete (monitored by TLC).

-

Filter the mixture and wash the solid with cold pentane.

-

Dry the resulting dioxolone product under vacuum. The expected yield is approximately 96%.

Step 2: Stereoselective Coupling with Cyclohexanone

-

Dissolve the dioxolone from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

-

Slowly add lithium bis(trimethylsilyl)amide (LHMDS) (1.05 eq) and stir for 30 minutes.

-

Add cyclohexanone (1.2 eq) dropwise and continue stirring at -78 °C for 3-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Warm the mixture to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the coupled alcohol. The expected yield is approximately 76%.

Step 3 & 4: Dehydration, Hydrolysis, and Hydrogenation

-

The alcohol from Step 2 is dehydrated using a standard agent like thionyl chloride in pyridine to form an alkene intermediate.

-

The resulting intermediate is then hydrolyzed with a base (e.g., NaOH in methanol) to open the dioxolone ring.

-

Finally, the alkene is reduced via catalytic hydrogenation (H₂ gas, Pd/C catalyst) in ethanol to yield the final product, this compound.

-

The final product is isolated after acidification and extraction, with an enantiomeric excess typically exceeding 99%.

Protocol 2: Esterification to Synthesize (S)-Oxybutynin[1][2]

Step 1: Activation of the Carboxylic Acid

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a coupling agent. A common method is to form a mixed anhydride by adding an alkyl chloroformate (e.g., isobutyl chloroformate) (1.1 eq) and a tertiary amine base (e.g., triethylamine) (1.2 eq).

-

Stir the mixture at 0 °C for 1-2 hours to form the activated intermediate.

Step 2: Coupling with the Alcohol

-

In a separate flask, dissolve 4-(diethylamino)but-2-yn-1-ol (1.0 eq) in the same anhydrous solvent.

-

Slowly add the solution of the alcohol to the activated acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC or HPLC.

Step 3: Work-up and Purification

-

Quench the reaction by adding water or a mild aqueous acid.

-

Separate the organic layer. Wash sequentially with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude (S)-Oxybutynin product using column chromatography on silica gel.

| Reaction | Reactants | Key Reagents/Catalysts | Typical Yield |

| Esterification | (S)-Acid, 4-(diethylamino)but-2-yn-1-ol | Alkyl Chloroformate, Triethylamine | >80% |

| Transesterification | Methyl (S)-Cyclohexyl-hydroxy-phenyl-acetate, 4-(diethylamino)but-2-yn-1-ol | Sodium Methoxide | High |

Table 2: Summary of reaction data for the final synthesis of (S)-Oxybutynin.[2]

Conclusion

This compound stands as a highly valuable and versatile chiral synthon in organic and medicinal chemistry. Its well-defined stereocenter and its role as a direct precursor to important pharmaceuticals like (S)-Oxybutynin underscore its significance. The availability of robust synthetic routes, both through asymmetric synthesis and chiral resolution, allows for its efficient production in high enantiomeric purity. The methodologies outlined in this guide provide a framework for its synthesis and application, making it an indispensable tool for researchers and professionals in drug development and advanced chemical synthesis.

References

Theoretical and Computational Elucidation of (S)-Cyclohexyl-hydroxy-phenyl-acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Cyclohexyl-hydroxy-phenyl-acetic acid, a chiral α-hydroxy acid, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably (S)-Oxybutynin. Its stereospecificity is crucial for the biological activity of the final active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to study this molecule. It covers quantum mechanical calculations for conformational analysis and electronic property determination, as well as molecular docking simulations to explore its potential interactions with biological targets. Detailed experimental protocols for these computational studies are provided, alongside a discussion of its role as a modulator of the M3 muscarinic acetylcholine receptor signaling pathway. All quantitative data presented herein is for illustrative purposes to guide researchers in their own studies.

Introduction

This compound possesses a unique structural scaffold, combining a chiral center with hydrophobic cyclohexyl and phenyl moieties and hydrophilic hydroxyl and carboxylic acid groups. This combination of features makes it an attractive candidate for theoretical and computational investigations aimed at understanding its structure-activity relationships and designing novel derivatives with enhanced therapeutic properties. Computational chemistry offers powerful tools to probe the molecular properties and potential biological activity of such molecules, guiding synthetic efforts and reducing the costs associated with traditional drug discovery pipelines.

This guide will delve into the application of Density Functional Theory (DFT) for elucidating the molecule's conformational landscape and electronic characteristics. Furthermore, it will explore the use of molecular docking to predict its binding modes with relevant biological targets. A key focus is on the derivatives of this compound which have shown activity as modulators of the M3 muscarinic receptor.[1]

Physicochemical Properties

A foundational aspect of any computational study is the understanding of the basic physicochemical properties of the molecule of interest.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₃ | - |

| Molecular Weight | 234.29 g/mol | - |

| CAS Number | 20585-34-6 | - |

| InChI Key | YTRNSQPXEDGWMR-CQSZACIVSA-N | [1] |

| SMILES | O=C(O)C(O)(c1ccccc1)C1CCCCC1 | - |

Theoretical Studies: Conformational Analysis and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical method for investigating the electronic structure of many-body systems. It is widely used to determine optimized molecular geometries, conformational energies, and a variety of electronic properties.

Conformational Analysis

The flexible cyclohexyl ring and the rotatable bonds connected to the chiral center allow this compound to adopt multiple conformations. Identifying the low-energy conformers is crucial as they are the most likely to be biologically active. A typical workflow for conformational analysis is depicted below.

Illustrative Conformational Energy Data:

The following table presents hypothetical relative energies for a few low-energy conformers of this compound, as would be obtained from DFT calculations.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 (Global Minimum) | 0.00 | 75.3 |

| 2 | 0.85 | 15.1 |

| 3 | 1.50 | 5.6 |

| 4 | 2.10 | 2.5 |

| 5 | 2.50 | 1.5 |

Optimized Geometry

DFT calculations provide precise information about the bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state.

Illustrative Optimized Geometrical Parameters (Global Minimum Conformer):

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | Cα - C(cyclohexyl) | 1.54 |

| Cα - C(phenyl) | 1.52 | |

| Cα - O(hydroxyl) | 1.43 | |

| C(carboxyl) - O(carbonyl) | 1.22 | |

| C(carboxyl) - O(hydroxyl) | 1.36 | |

| Bond Angle | C(cyclohexyl)-Cα-C(phenyl) | 110.5 |

| O(hydroxyl)-Cα-C(carboxyl) | 108.9 | |

| Dihedral Angle | H-O-Cα-C(phenyl) | 175.2 |

Vibrational Frequencies

Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and to aid in the assignment of spectral bands.

Illustrative Calculated vs. Experimental Vibrational Frequencies:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3560 | ~3400-2400 (broad) |

| O-H Stretch (Alcohol) | 3450 | ~3500 |

| C=O Stretch (Carbonyl) | 1725 | ~1710 |

| C-O Stretch (Carboxylic Acid) | 1250 | ~1240 |

| Phenyl Ring C-H Stretch | 3050 | ~3030 |

Computational Studies: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level. Derivatives of this compound are known to act as modulators of the M3 muscarinic acetylcholine receptor.[1]

Molecular Docking Workflow

The general steps involved in performing a molecular docking study are outlined below.

Illustrative Molecular Docking Results against M3 Muscarinic Receptor:

This table shows hypothetical docking scores and key interactions for this compound and a known antagonist.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -7.8 | Tyr114, Asn414, Trp428 |

| Tiotropium (Known Antagonist) | -9.5 | Tyr114, Asp115, Trp428 |

Signaling Pathway Involvement

Derivatives of this compound act as antagonists at the M3 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the M3 receptor involves the Gq alpha subunit.

Experimental Protocols

Density Functional Theory (DFT) Calculations

Objective: To determine the optimized geometry, conformational energies, and vibrational frequencies of this compound.

Software: Gaussian, ORCA, or other quantum chemistry packages.

Protocol:

-

Initial Structure Generation:

-

Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro).

-

Generate an initial 3D structure using a molecular mechanics force field (e.g., UFF).

-

-

Conformational Search (Optional but Recommended):

-

Perform a conformational search using a method like the GMMX protocol in Gaussian or a dedicated program to identify a set of low-energy conformers.

-

-

Geometry Optimization:

-

For each low-energy conformer, perform a geometry optimization using a DFT functional and basis set. A common choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.

-

Ensure the optimization converges to a stationary point (indicated by the termination criteria of the software).

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory as the optimization.

-

Confirm that the optimized structure is a true minimum by the absence of imaginary frequencies. The output will also provide the zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Single-Point Energy Refinement (Optional):

-

To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) and potentially a different functional.

-

-

Data Analysis:

-

Extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles.

-

Calculate the relative energies of the conformers, including zero-point energy corrections.

-

Visualize the calculated vibrational modes and compare the frequencies to experimental IR or Raman spectra.

-

Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of this compound to the M3 muscarinic acetylcholine receptor.

Software: AutoDock Tools, AutoDock Vina, PyMOL (or other molecular visualization software).

Protocol:

-

Receptor Preparation:

-

Download the crystal structure of the M3 muscarinic receptor from the Protein Data Bank (PDB).

-

Using AutoDock Tools, remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens to the receptor.

-

Add Gasteiger charges to the receptor atoms.

-

Save the prepared receptor in the PDBQT format.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound (the lowest energy conformer from DFT calculations is a good starting point).

-

Using AutoDock Tools, assign Gasteiger charges to the ligand atoms.

-

Define the rotatable bonds in the ligand.

-

Save the prepared ligand in the PDBQT format.

-

-

Grid Box Generation:

-

Identify the binding site of the receptor. If a co-crystallized ligand was present, the grid box can be centered on its location.

-

In AutoDock Tools, define the dimensions and center of the grid box to encompass the entire binding pocket.

-

-

Running the Docking Simulation:

-

Use AutoDock Vina to perform the docking calculation. The input will include the prepared receptor and ligand files, and the grid box parameters.

-

The output will be a set of predicted binding poses for the ligand, ranked by their docking scores (binding affinities).

-

-

Analysis of Results:

-

Visualize the predicted binding poses in the context of the receptor's binding site using PyMOL or a similar program.

-

Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor for the best-scoring poses.

-

Compare the binding mode and docking score to those of known ligands, if available.

-

Conclusion

Theoretical and computational studies provide invaluable insights into the molecular properties and potential biological activities of this compound. This guide has outlined the fundamental principles and provided detailed, illustrative protocols for employing DFT and molecular docking to investigate this important pharmaceutical intermediate. The workflows and representative data presented herein are intended to serve as a comprehensive resource for researchers in the field of drug design and development, facilitating further exploration of this molecule and its derivatives for novel therapeutic applications.

References

Methodological & Application

synthesis of (S)-Oxybutynin from (S)-Cyclohexyl-hydroxy-phenyl-acetic acid.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of (S)-Oxybutynin, a chiral antimuscarinic agent, starting from (S)-Cyclohexyl-hydroxy-phenyl-acetic acid. The synthetic route involves the esterification of the chiral carboxylic acid with 4-(diethylamino)but-2-yn-1-ol. Detailed experimental protocols for the synthesis of the key intermediates and the final active pharmaceutical ingredient are presented. Quantitative data is summarized in tables for clarity, and the overall synthetic workflow is visualized using a DOT graph. This guide is intended to furnish researchers and drug development professionals with a practical and detailed resource for the laboratory-scale preparation of (S)-Oxybutynin.

Introduction

Oxybutynin is an anticholinergic medication used to relieve urinary and bladder difficulties, including frequent urination and the inability to control urination, by relaxing the bladder muscles. The commercially available drug is a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer, (S)-Oxybutynin (also known as esoxybutynin), has been a subject of interest due to its pharmacological profile. This application note details the synthesis of the enantiomerically pure (S)-Oxybutynin.

The primary synthetic strategy focuses on the esterification of the chiral precursor, this compound, with the key side-chain component, 4-(diethylamino)but-2-yn-1-ol. The synthesis of these two precursors is also described.

Synthetic Pathway Overview

The synthesis of (S)-Oxybutynin is a convergent process that involves the preparation of two key intermediates, which are then coupled in the final step. The overall synthetic scheme is depicted below.

Figure 1: Overall synthetic workflow for (S)-Oxybutynin.

Experimental Protocols

Synthesis of this compound

The chiral starting material, this compound, can be prepared via several enantioselective routes. One effective method involves the asymmetric alkylation of (S)-mandelic acid. A detailed, multi-step synthesis is described in the literature, which can be performed on a large scale to yield the product with excellent enantiomeric excess (>99.9%) and an overall yield of 66%[1].

Synthesis of 4-(diethylamino)but-2-yn-1-ol

This key reagent is synthesized via a Mannich reaction.

Reaction Scheme:

Propargyl alcohol + Paraformaldehyde + Diethylamine → 4-(diethylamino)but-2-yn-1-ol

Protocol:

-

In a well-ventilated fume hood, combine paraformaldehyde and diethylamine in a suitable reaction vessel.

-

Add propargyl alcohol to the mixture. The reaction is typically catalyzed by a copper salt, such as cuprous chloride[2].

-

The reaction mixture is stirred, and the temperature is controlled. The specific conditions, such as solvent and temperature, can be optimized for yield and purity.

-

Upon completion, the reaction is worked up by removing the catalyst and solvent.

-

The crude product is then purified, typically by distillation under reduced pressure, to yield 4-(diethylamino)but-2-yn-1-ol as a liquid.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | ~81% | [3] |

Synthesis of (S)-Oxybutynin

The final step is the esterification of this compound with 4-(diethylamino)but-2-yn-1-ol. The most commonly cited and detailed method involves the formation of a mixed anhydride intermediate to activate the carboxylic acid.

Reaction Scheme:

This compound + Isobutyl chloroformate → Mixed Anhydride Intermediate Mixed Anhydride Intermediate + 4-(diethylamino)but-2-yn-1-ol → (S)-Oxybutynin

Protocol:

-

Activation of the Carboxylic Acid:

-

Dissolve this compound in a suitable aprotic solvent, such as cyclohexane, in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to a reduced temperature (e.g., 0-5 °C).

-

Add a tertiary amine base, such as triethylamine, to the solution.

-

Slowly add isobutyl chloroformate to the reaction mixture while maintaining the low temperature.

-

Stir the mixture for a specified time to allow for the formation of the mixed anhydride intermediate[2].

-

-

Esterification:

-

To the solution containing the mixed anhydride, add a solution of 4-(diethylamino)but-2-yn-1-ol in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by a suitable technique (e.g., TLC or HPLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is typically filtered to remove any precipitated salts.

-

The filtrate is washed with aqueous solutions (e.g., water, brine) to remove any remaining water-soluble impurities.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude (S)-Oxybutynin.

-

The crude product can be further purified by techniques such as column chromatography or crystallization to obtain the final product with high purity.

-

Formation of the Hydrochloride Salt (Optional):

For easier handling and improved stability, (S)-Oxybutynin free base can be converted to its hydrochloride salt.

-

Dissolve the purified (S)-Oxybutynin in a suitable solvent (e.g., ethyl acetate).

-

Add a solution of hydrogen chloride in a solvent (e.g., ethanol or diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Presentation

Physicochemical and Spectroscopic Data of (S)-Oxybutynin

| Property | Value |

| Molecular Formula | C₂₂H₃₁NO₃ |

| Molecular Weight | 357.49 g/mol |

| Appearance | White to off-white solid |

| Melting Point (HCl Salt) | 117-118 °C[4] |

| Optical Rotation | Data not consistently reported in the reviewed literature. |

| ¹H NMR (DMSO-d₆, 400MHz) | δ (ppm): 1.02-1.78 (m, 16H), 2.16-2.22 (m, 1H), 2.96-3.07 (m, 4H), 4.11 (br s, 2H), 4.87 (br s, 2H), 5.73 (s, exchangeable with D₂O, 1H), 7.2 (m, 1H), 7.3 (m, 2H), 7.5 (m, 2H), 11.4 (s, 1H)[4] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 8.9, 25.1, 25.2, 25.8, 25.9, 40.5, 45.7, 46.8, 52.4, 75.4, 80.9, 83.8, 125.7, 127.2, 127.9, 141.1, 173.5[4] |

Summary of Yields

| Reaction Step | Product | Typical Yield |